![molecular formula C26H26N4O4S B4619583 ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B4619583.png)
ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate
Overview
Description
Ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate is a chemical compound with the molecular formula C26H26N4O4S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H26N4O4S . The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.Scientific Research Applications
Cancer Treatment
The compound’s derivatives, particularly indole derivatives, have shown promise in the treatment of cancer cells. These compounds exhibit various biologically vital properties and have been the subject of increased attention for their potential in treating different types of cancer .
Antimicrobial Activity
Indole derivatives, such as those related to AKOS001645693, have been studied for their antimicrobial properties. This includes the potential to treat infections caused by various microbes, offering a new avenue for the development of antibiotics .
Anti-Inflammatory and Analgesic Applications
Research has indicated that indole derivatives can possess significant anti-inflammatory and analgesic activities. This makes them valuable for the development of new medications that can alleviate pain and reduce inflammation in various medical conditions .
Antiviral and Anti-HIV Properties
Certain indole derivatives have been identified with antiviral activities, including against HIV. This opens up possibilities for these compounds to be used in the creation of new antiviral drugs, particularly in the fight against HIV/AIDS .
Neuroprotective Effects
The structural complexity of indole derivatives related to AKOS001645693 suggests potential neuroprotective effects. These could be harnessed in the treatment of neurodegenerative diseases, protecting nerve cells from damage .
Development of Diagnostic Tools
The unique chemical structure of AKOS001645693 and its derivatives could be utilized in the development of diagnostic tools. These tools could help in the early detection of diseases by targeting specific biomarkers associated with various health conditions .
Safety and Hazards
As for the safety and hazards associated with this compound, it’s important to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. In this case, Sigma-Aldrich does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .
properties
IUPAC Name |
ethyl 2-[[2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]phenyl]sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-34-24(31)16-27-35(32,33)23-15-19(12-11-18(23)3)25-21-7-5-6-8-22(21)26(30-29-25)28-20-13-9-17(2)10-14-20/h5-15,27H,4,16H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUYNZHGAYFDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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